4-(Dimethylamino)-2-hydroxy-2-methylbutanoicacidhydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- It appears as a white to yellowish crystalline solid and is soluble in various organic solvents, including methanol, dichloromethane, tetrahydrofuran, and ethyl acetate. it is only sparingly soluble in water.

- DMAP is widely used as a powerful nucleophilic catalyst in various chemical reactions due to its unique electronic properties.

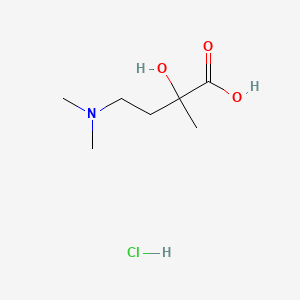

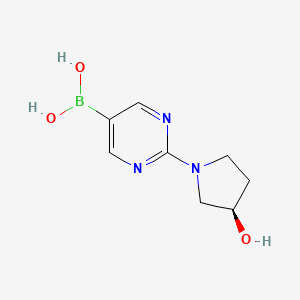

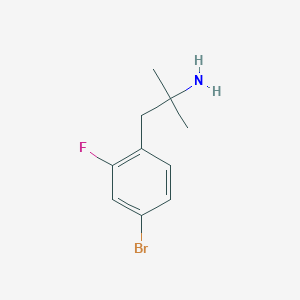

4-(Dimethylamino)-2-hydroxy-2-methylbutanoic acid hydrochloride: (4-Dimethylaminopyridine), is a chemical compound with the molecular formula .

Métodos De Preparación

- DMAP can be synthesized through several methods, but one common approach involves the reaction of 4-cyanopyridine with 2-vinylpyridine and dimethylamine. The resulting intermediate undergoes hydrolysis to yield DMAP.

- The optimal conditions for this synthesis include a molar ratio of 4-cyanopyridine to 2-vinylpyridine of 1.5, refluxing the reaction mixture in a 40% sodium hydroxide solution for 2 hours. The overall yield is approximately 87.4% .

Análisis De Reacciones Químicas

- DMAP is primarily known for its catalytic activity in acylation reactions. It significantly enhances the reactivity of otherwise unreactive alcohols and amines in acylation (phosphorylation, sulfonation, and carbonylation) reactions.

- Common reagents used alongside DMAP include acid anhydrides, acyl chlorides, and esters. The resulting products are acylated derivatives of alcohols or amines.

Aplicaciones Científicas De Investigación

Organic Synthesis: DMAP finds extensive use in organic synthesis, particularly in the formation of amides, esters, and other acylated compounds.

Medicinal Chemistry: It plays a crucial role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Polymer Chemistry: DMAP contributes to the preparation of functional polymers.

Fluorescent Labels: DMAP is employed as a fluorescent label in biochemistry and molecular biology research.

Mecanismo De Acción

- DMAP’s mechanism of action lies in its strong nucleophilicity due to the resonance effect between the electron-donating dimethylamino group and the pyridine ring. This activation allows efficient nucleophilic substitution reactions.

- It acts as a catalyst by facilitating the transfer of acyl groups from acylating agents to nucleophiles (alcohols or amines).

Comparación Con Compuestos Similares

- DMAP stands out due to its exceptional nucleophilicity and high catalytic activity. Its reactivity surpasses that of regular pyridine by 104–106 times.

- Similar compounds include pyridine itself, but none exhibit the same level of catalytic power as DMAP.

Propiedades

Número CAS |

2825008-67-9 |

|---|---|

Fórmula molecular |

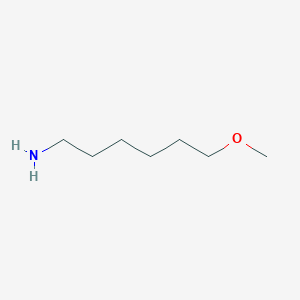

C7H16ClNO3 |

Peso molecular |

197.66 g/mol |

Nombre IUPAC |

4-(dimethylamino)-2-hydroxy-2-methylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-7(11,6(9)10)4-5-8(2)3;/h11H,4-5H2,1-3H3,(H,9,10);1H |

Clave InChI |

PASOJHALKICUCV-UHFFFAOYSA-N |

SMILES canónico |

CC(CCN(C)C)(C(=O)O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)